N-(4-phenoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(4-phenoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes phenoxy, phenyl, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxyaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-phenoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The phenoxy and phenyl groups may also contribute to the compound’s binding affinity to various receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenoxyphenyl)acetamide
- N-(4-phenoxyphenyl)-2-(4-(2-pyridinyl)-1-piperazinyl)acetamide
- N-(4-phenoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
N-(4-phenoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H21NO2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C26H21NO2S/c28-26(25(20-10-4-1-5-11-20)30-24-14-8-3-9-15-24)27-21-16-18-23(19-17-21)29-22-12-6-2-7-13-22/h1-19,25H,(H,27,28) |
InChI Key |
ADAIDLFPVAZZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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